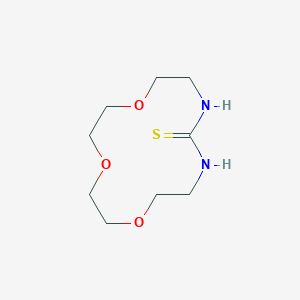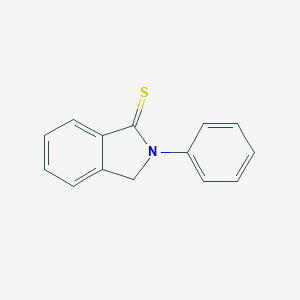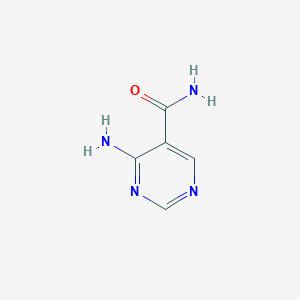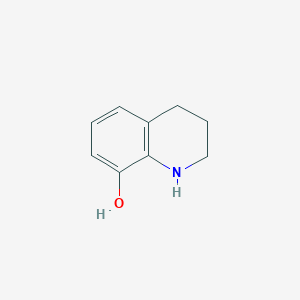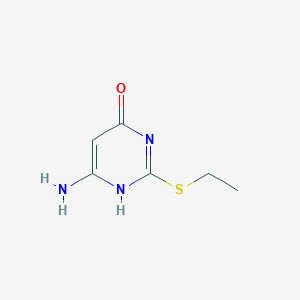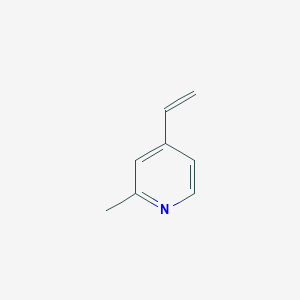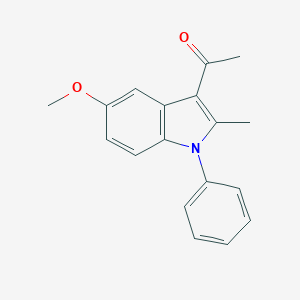
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone, also known as methoxetamine or MXE, is a synthetic dissociative drug that has gained popularity in the recreational drug market. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been found to have similar effects. However, unlike ketamine and PCP, MXE has not been approved for any medical use and is considered a research chemical.
Wirkmechanismus
MXE acts as an NMDA receptor antagonist by binding to the receptor and blocking the action of the neurotransmitter glutamate. This leads to a dissociative state where the user may feel disconnected from their body and surroundings. MXE has also been found to affect other neurotransmitter systems such as serotonin and dopamine.
Biochemische Und Physiologische Effekte
MXE has been found to have a range of biochemical and physiological effects. These include changes in heart rate and blood pressure, altered perception of time and space, and changes in mood and behavior. MXE has also been found to have an analgesic effect, which may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MXE has also been found to have a long half-life, which allows for longer experiments. However, MXE has several limitations as well. It is a research chemical and has not been approved for any medical use. MXE has also been found to have a high potential for abuse and dependence.
Zukünftige Richtungen
There are several future directions for research on MXE. One area of interest is the potential use of MXE as an analgesic. MXE has been found to have an analgesic effect in animal models and further research is needed to determine its potential use in humans. Another area of interest is the potential use of MXE in the treatment of neurological disorders such as depression and anxiety. MXE has been found to affect several neurotransmitter systems that are involved in these disorders and further research is needed to determine its potential therapeutic use.
Synthesemethoden
MXE is synthesized from 3-methoxy-2-(methylamino)phenol and 3-methoxybenzaldehyde. The reaction is catalyzed by a base and the product is purified through recrystallization. This synthesis method has been described in several scientific publications.
Wissenschaftliche Forschungsanwendungen
MXE has been used in scientific research to study the effects of dissociative drugs on the brain. MXE has been found to act as an NMDA receptor antagonist, similar to ketamine and PCP. This mechanism of action has been studied to understand the role of NMDA receptors in various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(5-methoxy-2-methyl-1-phenylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-18(13(2)20)16-11-15(21-3)9-10-17(16)19(12)14-7-5-4-6-8-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSDOASTIQMWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353597 |
Source


|
| Record name | 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
CAS RN |
101733-97-5 |
Source


|
| Record name | 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

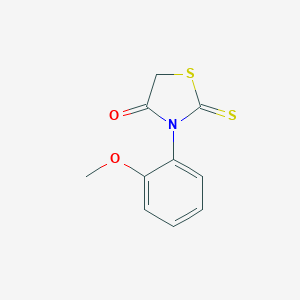

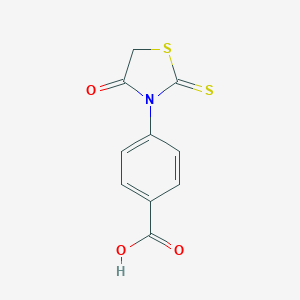
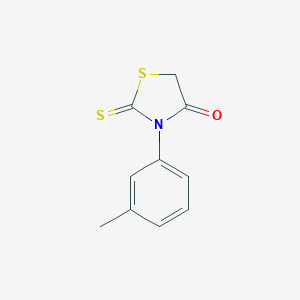
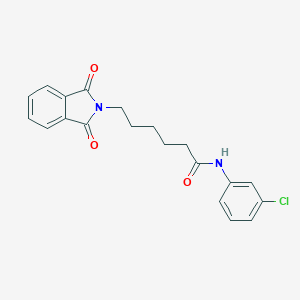
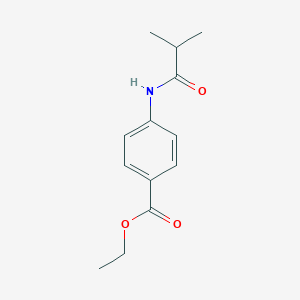
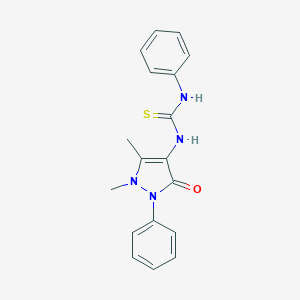
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
